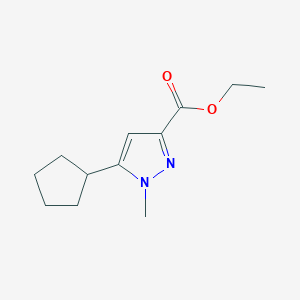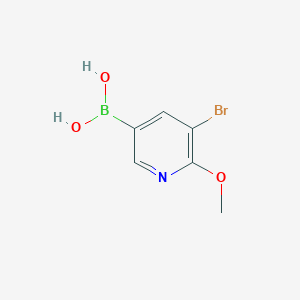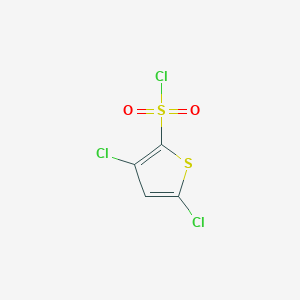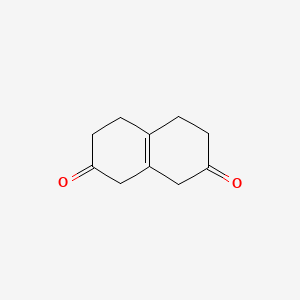![molecular formula C10H18Cl2N2O2 B13461321 1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride](/img/structure/B13461321.png)
1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride is a versatile compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring attached to a furan ring via a methylene bridge, and is commonly used in research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride typically involves the reaction of morpholine with a furan derivative. One common method includes the use of 1,2-amino alcohols and their derivatives, which undergo coupling, cyclization, and reduction reactions . The reaction conditions often involve the use of transition metal catalysts and specific temperature and pressure settings to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Applications De Recherche Scientifique
1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparaison Avec Des Composés Similaires
- N-Methyl-1-[5-(morpholin-4-ylmethyl)furan-2-yl]methylamine
- 5-Methyl-2-furanmethanamine
- Methyl-bis-(5-methyl-furan-2-yl)-morpholin-4-yl-phosphonium iodide
Uniqueness: 1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride stands out due to its specific combination of a morpholine ring and a furan ring, which imparts unique chemical and biological properties. This makes it particularly valuable in research and industrial applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C10H18Cl2N2O2 |
|---|---|
Poids moléculaire |
269.17 g/mol |
Nom IUPAC |
[5-(morpholin-4-ylmethyl)furan-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2O2.2ClH/c11-7-9-1-2-10(14-9)8-12-3-5-13-6-4-12;;/h1-2H,3-8,11H2;2*1H |
Clé InChI |
DZSZZSHZEUTOFX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=CC=C(O2)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13461254.png)
![2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride](/img/structure/B13461256.png)

![methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13461265.png)




![Bis(oxalic acid), tert-butyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}azetidine-1-carboxylate](/img/structure/B13461306.png)
![(8,8-Difluoro-2-oxaspiro[4.5]decan-3-YL)methanol](/img/structure/B13461310.png)

